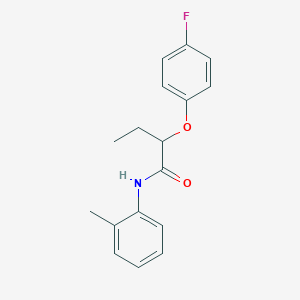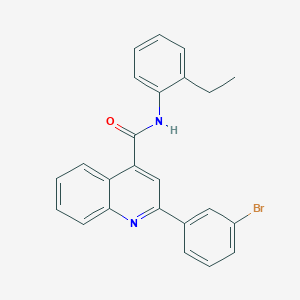![molecular formula C23H26N2O4S B4781942 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B4781942.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine
Overview
Description
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxyphenylsulfonyl group and a 1-naphthylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2,5-Dimethoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 1-Naphthylmethyl Group: The final step is the alkylation of the sulfonylated piperazine with 1-(chloromethyl)naphthalene under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or naphthylmethyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl and naphthylmethyl groups may play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(phenylmethyl)piperazine
- 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(benzyl)piperazine
Comparison: Compared to its analogs, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is unique due to the presence of the 1-naphthylmethyl group, which may confer distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-28-20-10-11-22(29-2)23(16-20)30(26,27)25-14-12-24(13-15-25)17-19-8-5-7-18-6-3-4-9-21(18)19/h3-11,16H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAQMEFPPJIRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-chlorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone oxime](/img/structure/B4781864.png)
![ethyl 4-amino-7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4781870.png)
![2-(NAPHTHALEN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B4781896.png)
![N-(2-methyl-5-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4781902.png)


![9-(TERT-BUTYL)-2-[3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4781918.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(diphenylmethyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4781933.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}benzamide](/img/structure/B4781936.png)
![(5E)-5-[[5-chloro-2-[3-(4-ethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4781940.png)

![3-chloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4781964.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4781965.png)
